molecular formula C12H13FN2O2 B2608598 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine CAS No. 344790-94-9

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine

Cat. No.: B2608598
CAS No.: 344790-94-9
M. Wt: 236.246
InChI Key: KGBDDNXVFNLWPV-UHFFFAOYSA-N
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Description

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine is a chemical compound with the molecular formula C12H13FN2O2. It is characterized by the presence of a pyrrolidine ring attached to a vinyl group, which is further connected to a 2-fluoro-6-nitrophenyl moiety.

Preparation Methods

The synthesis of 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-6-nitrobenzaldehyde and pyrrolidine.

    Reaction Conditions: The key step involves a condensation reaction between 2-fluoro-6-nitrobenzaldehyde and pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .

Scientific Research Applications

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and fluorinated phenyl group enable it to bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(E)-2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c13-11-4-3-5-12(15(16)17)10(11)6-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBDDNXVFNLWPV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C=CC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)/C=C/C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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